Red-Shifted Excitation and Emission vs. Pyrene Azide 1: Reduced Biological Autofluorescence Interference
PEP azide exhibits significantly red-shifted excitation and emission maxima compared to Pyrene azide 1, its most widely used structural comparator. This shift arises from the extended π-conjugation conferred by the phenylethynyl substituent on the pyrene core [1]. Specifically, PEP azide features excitation maxima at 362 nm and 384 nm, whereas Pyrene azide 1 is limited to excitation maxima at 343 nm and 326 nm. The emission maximum of PEP azide is 389 nm (monomer), compared to 377 nm for Pyrene azide 1 . This ~20–40 nm bathochromic shift reduces spectral overlap with cellular autofluorescence (typically maximal below 350 nm excitation, ~400–450 nm emission), thereby improving signal-to-background ratios in live-cell and tissue imaging applications [2].
| Evidence Dimension | Excitation and emission wavelength maxima |
|---|---|
| Target Compound Data | Excitation: 293, 362, 384 nm; Emission: 389 nm (monomer); Excimer emission: ~500–510 nm |
| Comparator Or Baseline | Pyrene azide 1: Excitation: 343, 326, 313, 276, 265, 242, 234 nm; Emission: 377, 397 nm; Excimer emission: ~450–500 nm |
| Quantified Difference | Excitation red-shift: +19 nm (362 vs. 343 nm) to +58 nm (384 vs. 326 nm); Emission red-shift: +12 nm (389 vs. 377 nm); Excimer emission red-shift: ~50–60 nm (500–510 vs. 450–500 nm) |
| Conditions | Spectra measured in ethanol at room temperature (Lumiprobe standardized spectral characterization) |
Why This Matters
The longer excitation wavelengths of PEP azide (362/384 nm) permit use of standard DAPI/FITC filter cubes on widefield microscopes while delivering lower phototoxicity and reduced autofluorescence compared to UV excitation at 326–343 nm, making PEP azide the preferred choice for live-cell and tissue imaging applications where pyrene azides would suffer from excessive background.
- [1] Prokhorenko, I. A.; Malakhov, A. D.; Kozlova, A. A.; Momynaliev, K.; Govorun, V. M.; Korshun, V. A. Phenylethynylpyrene Excimer Forming Hybridization Probes for Fluorescence SNP Detection. Methods Mol. Biol. 2009, 578, 209–222. View Source
- [2] Astakhova, K.; Golovin, A. V.; Prokhorenko, I. A.; Korshun, V. A. Design of 2′-Phenylethynylpyrene Excimer Forming DNA/RNA Probes for Homogeneous SNP Detection: The Attachment Manner Matters. Tetrahedron 2017, 73 (23), 3220–3230. View Source
